molecular formula C22H23N5O2 B3406705 8-(benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 378200-66-9

8-(benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B3406705
CAS RN: 378200-66-9
M. Wt: 389.4 g/mol
InChI Key: HBMLFEGPWFYEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first synthesized by Hoffmann-La Roche in 1990 and has since been extensively studied for its potential applications in scientific research.

Mechanism of Action

Target of Action

The primary targets of ChemDiv2_003966 are yet to be identified. The compound’s structure suggests it may interact with a variety of proteins or enzymes within the cell

Mode of Action

The exact mode of action of ChemDiv2_003966 is currently unknown. Based on its chemical structure, it is likely that it interacts with its targets by forming bonds or associations, leading to changes in the target’s function . This could result in the inhibition or activation of certain biochemical processes within the cell.

Biochemical Pathways

Given the compound’s potential to interact with various targets, it could potentially influence multiple pathways

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of ChemDiv2_003966’s action are currently unknown. It is likely that the compound’s interaction with its targets leads to changes in cellular processes, potentially resulting in altered cell function

Action Environment

The action, efficacy, and stability of ChemDiv2_003966 can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules or compounds, temperature, and more . Understanding these factors is crucial for optimizing the use of the compound.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 31-8220 in lab experiments is its broad specificity for different protein kinases. This allows researchers to investigate the role of multiple kinases in a particular cellular process. However, one limitation is that 8-(benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 31-8220 may not be selective for a particular kinase isoform, which can lead to off-target effects.

Future Directions

There are several potential future directions for the use of 8-(benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 31-8220 in scientific research. One area of interest is the investigation of its role in modulating the immune response, particularly in the context of autoimmune diseases. Another potential application is the use of 8-(benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 31-8220 in combination with other kinase inhibitors to target multiple signaling pathways in cancer cells. Additionally, the development of more selective 8-(benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 31-8220 analogs may provide new insights into the specific functions of individual protein kinases.

Scientific Research Applications

8-(benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 31-8220 has been widely used in scientific research as a tool to investigate the role of protein kinases in various cellular processes. It has been shown to inhibit the activity of several protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and mitogen-activated protein kinase (MAPK).

properties

IUPAC Name

8-[benzyl(methyl)amino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-15-8-7-11-17(12-15)14-27-18-19(26(3)22(29)24-20(18)28)23-21(27)25(2)13-16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMLFEGPWFYEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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